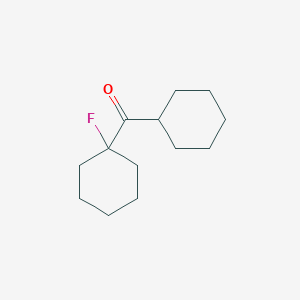

4-孕烯-11β,17α,20β,21-四醇-3-酮

描述

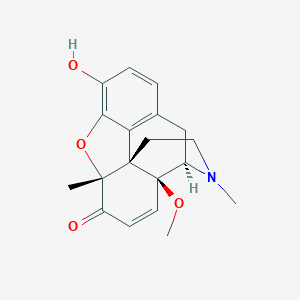

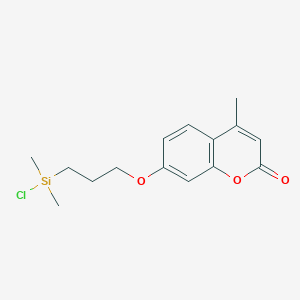

The compound "4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one" is a steroid molecule that is part of a larger family of pregnene steroids. These compounds are characterized by a cyclopentanoperhydrophenanthrene nucleus with various functional groups that can be hydroxylated, oxidized, or otherwise modified to produce a wide range of biological effects. The pregnene steroids are important in the field of biochemistry and medicine due to their roles in physiological processes and their potential therapeutic applications.

Synthesis Analysis

The synthesis of pregnene steroids often involves microbial transformation or chemical modification of simpler steroid precursors. For instance, the microbial transformation of 5alpha,6alpha-epoxy-3beta-hydroxy-16-pregnen-20-one by Trichoderma viride leads to the production of novel compounds, indicating the potential for creating diverse derivatives of pregnene steroids through biotransformation . Similarly, the synthesis of 3beta, 7alpha, 11alpha-trihydroxy-pregn-21-benzylidene-5-en-20-one derivatives from pregnenolone by Mucor circinelloides var lusitanicus demonstrates the utility of microorganisms in steroid synthesis . These methods highlight the versatility of microbial and chemical approaches in generating pregnene steroid derivatives.

Molecular Structure Analysis

The molecular structure of pregnene steroids and their derivatives is often elucidated using spectroscopic methods such as NMR and HRMS, as well as crystallographic techniques. For example, the absolute configuration of a trihydroxy-pregn-5-en-20-one derivative was confirmed by single-crystal X-ray analysis . These analytical techniques are crucial for determining the precise structure of pregnene steroids, which is essential for understanding their biological activity and potential therapeutic uses.

Chemical Reactions Analysis

Pregnen steroids undergo various chemical reactions, including hydroxylation, oxidation, and side-chain cleavage. The conversion of a C-20-deoxy-C21 steroid into testosterone by rat testicular microsomes illustrates the enzymatic processes involved in steroidogenesis, where specific enzymes mediate the transformation of steroids into biologically active hormones . The formation of androstene diols from pregnenolone by the microsomal fraction of boar testis further exemplifies the complex chemical reactions that pregnene steroids can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pregnene steroids are influenced by their molecular structure. The presence of hydroxyl groups, double bonds, and other functional groups can affect the compound's polarity, solubility, and reactivity. These properties are important for the biological function of the steroids, as they determine how the compounds interact with biological membranes, enzymes, and receptors. The synthesis of pregnene derivatives with specific functional groups, such as the introduction of an imidazole ring , can be designed to enhance certain properties for potential therapeutic applications.

科学研究应用

代谢和激素紊乱

研究表明,4-孕烯衍生物,如 17α, 20β-二羟基-4-孕烯-3-酮 (17α, 20β-diOHprog),在激素调节和代谢紊乱中起着至关重要的作用。例如,研究发现 17α, 20β-diOHprog 是日本鳗鱼最终成熟的关键,既影响雌性的卵黄发生,又影响雄性的精子发生。这表明在生殖生物学中具有重要作用,化合物通过其激素活性促进最终的性腺成熟 (山内,1990)。

心血管健康

与 4-孕烯结构相关的化合物已被研究其潜在的心血管益处。例如,与 4-孕烯衍生物具有相同官能团的 PPARγ 配体在治疗糖尿病和调节心血管功能方面显示出前景。这些发现强调了 4-孕烯衍生物在管理心血管疾病中的治疗潜力,突出了进一步研究其作用机制和临床应用的必要性 (Villacorta 等人,2009)。

压力相关疾病

源自孕酮(4-孕烯衍生物)的神经活性类固醇别孕烷醇酮已显示出治疗各种压力相关疾病的潜力,包括创伤后应激障碍、抑郁症和酒精使用障碍。其多效性作用,如调节 GABAA 受体和减少炎症,表明 4-孕烯衍生物可以在压力管理和神经健康方面提供广泛的治疗益处 (Boero 等人,2019)。

糖尿病和代谢综合征

新出现的证据支持 4-孕烯衍生物在管理糖尿病和代谢综合征中的作用。例如,参与碳水化合物代谢的镁已被研究其对血糖控制和胰岛素敏感性的影响。这项研究表明了 4-孕烯衍生物可能影响葡萄糖代谢和胰岛素作用的潜在途径,为糖尿病管理提供了新的途径 (Mooren,2015)。

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWCEQOCFFQUKS-LCGKLAOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871599 | |

| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one | |

CAS RN |

116-58-5 | |

| Record name | 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11,17,20,21-TETRAHYDROXYPREGN-4-EN-3-ONE, (11.BETA.,20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77U6C4OLOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)